molecular formula C10H19NO2 B2656936 (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid CAS No. 2378490-23-2

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid

Cat. No. B2656936
CAS RN: 2378490-23-2
M. Wt: 185.267
InChI Key: UXSHJWCSFIKOKQ-IUCAKERBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also important .

Scientific Research Applications

Cancer Therapy Applications

The compound, in its related forms, has been identified as a potential inhibitor of Aurora A kinase, suggesting its utility in cancer therapy. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Studies

Structural analysis of similar compounds has provided insights into their molecular configuration and interaction mechanisms. For instance, the study of 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction, calculations, and FTIR spectrum offered valuable data on its conformation and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and potential applications (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Synthesis Techniques

Research has developed novel synthesis methods for related piperidine compounds, which are crucial for creating derivatives with varied biological activities. A method based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids has been described, facilitating the synthesis of 2,3-disubstituted pyrrolidines and piperidines. This approach is significant for generating compounds with potential therapeutic applications (A. Boto, R. Hernández, Y. D. de Leon, E. Suárez, 2001).

Cardiovascular Activity Studies

The cardiovascular effects and electrochemical oxidation properties of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, through methods involving piperidine, have been explored. Such studies contribute to the development of new therapeutic agents targeting cardiovascular diseases (A. Krauze, L. Baumane, et al., 2004).

Material Science and Crystallography

Investigations into the crystal structure of zwitterionic 4-piperidinecarboxylic acid monohydrate have revealed details about its hydrogen bonding network, informing material science applications and the design of molecular assemblies (G. Delgado, A. J. Mora, A. Bahsas, 2001).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

properties

IUPAC Name

(2S,4R)-4-(2-methylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHJWCSFIKOKQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCNC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCN[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid

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